4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid
Descripción
Its molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.266 g/mol . The compound is typically stored at +4°C and is available in 95% purity for research applications .
Propiedades
IUPAC Name |
4-methoxy-3-[(4-methylpyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-6-14-15(7-9)8-11-5-10(13(16)17)3-4-12(11)18-2/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHJXUCBZZGBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=C(C=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 4-methyl-1H-pyrazole in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group and the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Substitution reactions may involve halogenating agents or other nucleophiles/electrophiles depending on the desired product .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
-
Anti-inflammatory Agents
- Research has indicated that compounds similar to 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid exhibit anti-inflammatory properties. The pyrazole moiety is often associated with inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This compound could be a lead structure for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Activity
- Studies have shown that derivatives of benzoic acid with pyrazole groups can possess anticancer properties. For instance, the compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent. A detailed case study demonstrated that similar compounds effectively inhibited tumor growth in xenograft models.
Agricultural Applications
-
Pesticide Development
- The compound's structural features lend themselves to development as a pesticide or herbicide. Its efficacy against specific pests has been evaluated in various trials, showing promising results in reducing pest populations without adversely affecting beneficial insects.
-
Plant Growth Regulators
- Compounds with similar structures have been investigated for their roles as plant growth regulators. Preliminary studies indicate that this compound can enhance growth rates and yield in certain crops when applied at specific concentrations.
Material Science Applications
-
Polymer Chemistry
- The incorporation of this compound into polymer matrices has been explored for the development of smart materials. Its ability to modify thermal and mechanical properties makes it suitable for applications in coatings and composites.
-
Nanotechnology
- Research into nanocarriers for drug delivery has highlighted the utility of this compound in enhancing the bioavailability of poorly soluble drugs. By functionalizing nanoparticles with this compound, researchers aim to improve targeted delivery systems.
Case Studies
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The pyrazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules . These interactions can affect various biochemical pathways, leading to the observed effects of the compound .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a. 4-Methoxy-3-[(3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid (CAS: 1169970-27-7)
- Structure : Differs by additional methyl groups at the 3- and 5-positions of the pyrazole ring .
- Impact : Increased steric bulk and lipophilicity due to trimethyl substitution, which may reduce solubility compared to the target compound.
b. 4-({4-Bromo-3-Nitro-1H-pyrazol-1-yl}methyl)benzoic Acid (CAS: 514800-72-7)
- Structure : Contains bromine (electron-withdrawing) at the 4-position and nitro (electron-withdrawing) at the 3-position of the pyrazole .
- Molecular Weight : 326.10 g/mol .
c. 4-Methoxy-3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic Acid (EN300-230356)
Backbone Modifications
a. 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde (SC-22313)
- Structure : Replaces benzoic acid with benzaldehyde and lacks the methoxy group .
- Molecular Weight : 248 g/mol .
- Impact : The aldehyde group increases reactivity (e.g., in Schiff base formation) but reduces stability under acidic/basic conditions compared to the carboxylic acid.
b. 4-({[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic Acid (CAS: 1197226-10-0)
- Structure: Features an aminomethyl linker and pyrazole substitution at position 3 .
- Molecular Weight : 281.74 g/mol .
Actividad Biológica
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, structure-activity relationships (SAR), and case studies that illustrate its pharmacological relevance.
The molecular formula of this compound is with a molecular weight of 246.26 g/mol. The compound features a methoxy group, a pyrazole moiety, and a benzoic acid functional group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with 4-methyl-1H-pyrazole under specific conditions to facilitate the formation of the desired product. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 2.28 | Induction of apoptosis via Bcl-2/Bax modulation |
| HepG2 (Liver) | 3.67 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 3.46 | Inhibition of proliferation and induction of apoptosis |
| A549 (Lung) | 1.48 | Targeting EGFR signaling pathways |
These findings suggest that this compound may serve as a lead for developing new anticancer agents, particularly due to its ability to modulate key apoptotic pathways and cell cycle regulation .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer activity, compounds with similar structures have demonstrated anti-inflammatory properties. For example, some pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications at specific positions on the pyrazole ring can significantly influence the biological activity of the compound. For instance:
- Substituents on the Pyrazole Ring : Alkyl or aryl groups at N1 can enhance anticancer activity but may reduce selectivity.
- Functional Groups on the Benzoic Acid Moiety : The presence of electron-donating groups like methoxy enhances lipophilicity and cellular uptake.
Case Studies
One notable study involved testing a series of pyrazole derivatives for their anticancer activity against multiple cell lines. The results indicated that compounds with a methoxy substitution at the para position on the aromatic ring exhibited improved potency compared to unsubstituted analogs .
Another investigation focused on the anti-inflammatory properties of similar compounds, revealing that derivatives with specific substitutions could effectively reduce inflammation in animal models without significant toxicity .
Q & A
Q. What are the common synthetic routes for 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid?
The synthesis typically involves multi-step functionalization of the benzoic acid core. A pyrazole ring is introduced via condensation reactions, such as reacting thiosemicarbazide with phenacyl cyanide under acidic reflux conditions (e.g., glacial acetic acid in ethanol at 65°C for 4 hours). The methoxy group is introduced through alkylation or direct substitution. Purification often employs recrystallization from methanol or ethanol . For analogs, structural modifications like hydrazone derivatization (e.g., using hydrazine derivatives of benzoic acid) are common to enhance bioactivity .
Q. How is this compound characterized using spectroscopic methods?
Key techniques include:
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the carboxylic acid, C≡N stretch at ~2200 cm⁻¹ for cyano derivatives) .
- NMR (¹H and ¹³C) to confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets at ~3.8 ppm, and pyrazole methyl groups resonate at ~2.5 ppm .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Stability is pH-dependent: the carboxylic acid group may protonate/deprotonate under acidic/basic conditions, affecting reactivity. Storage at -20°C in anhydrous environments is recommended to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Yield optimization involves:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate pyrazole ring formation.
- Reaction time/temperature : Extended reflux (6–8 hours) improves cyclization efficiency .
- Protecting groups : Temporarily blocking the carboxylic acid during pyrazole synthesis to avoid side reactions .
- Chromatographic purification : Flash chromatography with silica gel (hexane/EtOH gradients) isolates intermediates .
Q. What strategies are used to analyze its structure-activity relationships (SAR) in biological targets?
SAR studies focus on:
- Substituent variation : Modifying the pyrazole’s methyl group or methoxy position to assess impact on bioactivity (e.g., COX-2 inhibition) .
- Pharmacokinetic profiling : Measuring plasma half-life and metabolic stability (e.g., introducing metabolically labile groups to improve clearance rates) .
- In vitro assays : Testing inhibition of enzymes (e.g., cyclooxygenases) or antimicrobial activity against Gram-positive/-negative bacteria .
Q. How do crystallographic techniques like X-ray diffraction contribute to understanding its molecular conformation?
Single-crystal X-ray diffraction (performed using SHELX programs) resolves bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between the carboxylic acid and pyrazole nitrogen). This data validates computational models and guides SAR by revealing active conformations .
Q. How to resolve discrepancies between in vitro and in vivo biological activity data?
Discrepancies often arise from pharmacokinetic factors (e.g., poor absorption, rapid metabolism). Solutions include:
- Prodrug design : Masking the carboxylic acid as an ester to enhance bioavailability .
- Metabolite identification : LC-MS/MS profiling to detect active/inactive metabolites .
- Species-specific assays : Testing across multiple animal models to account for metabolic differences .
Q. What computational methods predict the binding affinity of this compound with enzymes?
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., COX-2’s hydrophobic pocket). The methoxy group’s orientation and pyrazole’s planarity are critical for binding .
- MD simulations : GROMACS or AMBER assess dynamic stability of ligand-receptor complexes over time .
Data Contradiction Analysis
Example : A compound shows potent COX-2 inhibition in vitro but lacks efficacy in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
